molecular formula C6H6ClNO2S B6148167 ethyl 5-chloro-1,3-thiazole-2-carboxylate CAS No. 1515519-19-3

ethyl 5-chloro-1,3-thiazole-2-carboxylate

Cat. No.: B6148167
CAS No.: 1515519-19-3
M. Wt: 191.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-1,3-thiazole-2-carboxylate is a heterocyclic organic compound that contains a thiazole ring substituted with a chlorine atom at the 5-position and an ethyl ester group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various drugs and biologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1,3-thiazole-2-carboxylate typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea under acidic conditions . The reaction can be carried out in the presence of various catalysts such as bromine, iodine, or ammonium 12-molybdophosphate .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of homogeneous and heterogeneous catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of 5-substituted thiazole derivatives.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of ethyl 5-chloro-1,3-thiazole-2-methanol.

Scientific Research Applications

Ethyl 5-chloro-1,3-thiazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-1,3-thiazole-4-carboxylate
  • Ethyl 5-bromo-1,3-thiazole-2-carboxylate
  • Ethyl 5-methyl-1,3-thiazole-2-carboxylate

Uniqueness

Ethyl 5-chloro-1,3-thiazole-2-carboxylate is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. The chlorine atom enhances the compound’s ability to undergo nucleophilic substitution reactions and increases its potency as an antimicrobial and anticancer agent .

Properties

CAS No.

1515519-19-3

Molecular Formula

C6H6ClNO2S

Molecular Weight

191.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.